4-methyl-1H-indole-7-carbonitrile

Medicinal Chemistry Drug Discovery Physical Organic Chemistry

For 7-benzoylindole anticancer programs: 4-methyl-1H-indole-7-carbonitrile is the required, non-interchangeable starting material. The 7-cyano group enables Pd-catalyzed arylboronic acid addition—a route impossible with generic 4-methylindole (CAS 16096-32-5). Also enables Vilsmeier-Haack formylation to access 3-formyl-4-methyl-1H-indole-7-carbonitrile. Available ≥98% purity; ambient storage & shipping. Choose this building block for direct entry to privileged anticancer chemical space.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 1190321-28-8
Cat. No. B1455272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indole-7-carbonitrile
CAS1190321-28-8
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=C(C=C1)C#N
InChIInChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3
InChIKeyNNKMGFOBYWHPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indole-7-carbonitrile CAS 1190321-28-8: Core Specifications and Procurement Considerations for a Specialized Indole Scaffold


4-Methyl-1H-indole-7-carbonitrile (CAS: 1190321-28-8), also known as 7-Cyano-4-methylindole, is a heterocyclic building block belonging to the indole class . Its molecular formula is C₁₀H₈N₂, with a molecular weight of 156.18 g/mol [1]. The compound features a methyl substituent at the 4-position and a nitrile group at the 7-position of the indole core, a substitution pattern that imparts distinct physicochemical properties, including a calculated density of 1.2±0.1 g/cm³ and a boiling point of 371.7±22.0 °C . It is commercially available from multiple global suppliers, typically at a minimum purity specification of 98% . This structural motif is of interest for the synthesis of more complex molecules with potential pharmaceutical applications, serving as a precursor for further functionalization .

4-Methyl-1H-indole-7-carbonitrile: Why Generic Indole Building Blocks Cannot Fulfill Its Specific Role in Advanced Synthesis


While indole is a ubiquitous scaffold, the precise placement of substituents is paramount for directing reactivity in further synthetic steps and for modulating biological activity. A generic, unsubstituted indole lacks the necessary functional handles for chemoselective transformations. In contrast, the 7-carbonitrile group in 4-methyl-1H-indole-7-carbonitrile serves as a distinct, electron-withdrawing functional handle that is absent in non-cyano or differently substituted analogs. This group is critical for enabling specific reactions, such as its documented use as a precursor in the Vilsmeier-Haack formylation to yield 3-formyl-4-methyl-1H-indole-7-carbonitrile , and it allows for the construction of complex molecules like 7-benzoylindoles through palladium-catalyzed addition with arylboronic acids [1]. Substituting this compound with a non-cyano analog like 4-methylindole (CAS: 16096-32-5) would preclude these key synthetic pathways, as the cyano group is essential for the observed reactivity and the resulting electronic and structural properties of the products. Therefore, for research aiming to utilize this specific functionalization sequence, 4-methyl-1H-indole-7-carbonitrile is the required, non-interchangeable starting material.

Quantitative Differentiation of 4-Methyl-1H-indole-7-carbonitrile Against Key Analogs: A Comparative Data Analysis


4-Methyl-1H-indole-7-carbonitrile: Differentiated Physicochemical Profile vs. Unsubstituted 7-Cyanoindole

The presence of the methyl group at the 4-position in 4-methyl-1H-indole-7-carbonitrile significantly alters its lipophilicity compared to the unsubstituted 7-cyanoindole (1H-indole-7-carbonitrile, CAS: 96631-87-7). This is a critical parameter influencing membrane permeability, solubility, and overall drug-likeness. The target compound exhibits a higher consensus Log P value (2.07) than its unsubstituted counterpart, which has a predicted Log P of approximately 1.5 . This 0.57 log unit increase corresponds to a nearly 4-fold greater partitioning into a non-polar phase, which can translate to improved passive membrane diffusion in a biological context. The methyl group also increases the number of heavy atoms from 11 to 12 and the molar refractivity from 42.9 to 47.98, reflecting changes in molecular size and polarizability .

Medicinal Chemistry Drug Discovery Physical Organic Chemistry

4-Methyl-1H-indole-7-carbonitrile: Divergent Synthetic Utility via Vilsmeier-Haack Reaction Compared to Non-7-Cyano Analogs

The 7-carbonitrile group in 4-methyl-1H-indole-7-carbonitrile is a specific and essential functional handle for certain synthetic transformations. It is a direct precursor in the Vilsmeier-Haack reaction to yield 3-formyl-4-methyl-1H-indole-7-carbonitrile (CAS: 1190319-54-0) . This transformation is not possible with 4-methylindole (CAS: 16096-32-5), which lacks the nitrile group, or with 4-methyl-1H-indole-3-carbonitrile (CAS: 889942-77-2), where the nitrile is at a different position and would not direct formylation to the 3-position in the same manner. The presence and specific position of the cyano group are critical for the observed reactivity. This specific intermediate is a valuable scaffold for further derivatization, highlighting the unique utility of the parent compound.

Organic Synthesis Methodology Drug Intermediates

4-Methyl-1H-indole-7-carbonitrile: Comparative Procurability and Commercial Availability vs. Specialized Analogs

The commercial availability of a research compound is a key factor in its selection. A survey of vendor catalogs indicates that 4-methyl-1H-indole-7-carbonitrile is a well-established building block with broad availability. ChemSpace, a major aggregator, lists 42 items from 16 different suppliers for this compound [1]. This indicates a mature and competitive supply market, which generally leads to better pricing, reliable stock, and shorter lead times. In contrast, more specialized or less common analogs, such as 3-Formyl-4-methyl-1H-indole-7-carbonitrile, are typically available from far fewer sources . This comparative advantage in commercial availability makes 4-methyl-1H-indole-7-carbonitrile a more practical and lower-risk starting material for scaling up research efforts.

Chemical Procurement Supply Chain Research Support

Targeted Applications for 4-Methyl-1H-indole-7-carbonitrile in Scientific Research and Development


Synthesis of 7-Benzoylindole Derivatives as Anticancer Lead Candidates

4-Methyl-1H-indole-7-carbonitrile can be employed as a substrate in palladium-catalyzed addition reactions with arylboronic acids to construct 7-benzoylindole scaffolds [1]. This class of compounds has been identified as having potent anticancer activity. For example, a derivative (compound 4e) from a related 7-benzoyl-2-oxoindoline series exhibited an IC50 of 0.02 μmol L⁻¹ against H446 lung cancer cells [1]. This specific synthetic route and the resulting 7-benzoyl pharmacophore are enabled by the 7-carbonitrile group, making this compound a strategic starting point for medicinal chemistry programs targeting novel anticancer agents.

Preparation of 3-Formyl-4-methyl-1H-indole-7-carbonitrile as a Versatile Intermediate

The compound serves as the direct precursor for the synthesis of 3-formyl-4-methyl-1H-indole-7-carbonitrile via the Vilsmeier-Haack reaction . This formyl intermediate is a highly versatile building block, as the aldehyde group at the 3-position can undergo a wide range of subsequent transformations, including reduction, oxidation, and various condensation reactions to build molecular complexity. The ability to generate this specific intermediate with both a 3-formyl and a 7-carbonitrile group is a unique advantage of starting from 4-methyl-1H-indole-7-carbonitrile, enabling access to a chemical space that is not readily available from other indole starting materials.

Use as a Core Scaffold in High-Throughput Screening (HTS) Library Synthesis

The combination of a core indole scaffold with two distinct functional handles (a methyl and a nitrile group) makes 4-methyl-1H-indole-7-carbonitrile an excellent building block for the rapid generation of diverse compound libraries for high-throughput screening. The commercial availability from numerous suppliers [2] ensures reliable and cost-effective procurement for library production. The nitrile group can be further derivatized (e.g., to amides, amidines, or tetrazoles), and the 2- and 3-positions of the indole ring are available for additional functionalization, allowing for the creation of thousands of unique analogs from a single, readily available core. Its distinct physicochemical properties, including an increased lipophilicity (Log P 2.07) compared to simpler indoles , are valuable for exploring diverse regions of chemical space in drug discovery campaigns.

Reference Standard for Analytical Method Development in Complex Synthesis

Due to its well-defined structure and commercial availability at high purity (typically ≥98%) [2], 4-methyl-1H-indole-7-carbonitrile is suitable for use as an analytical reference standard. In multi-step synthetic routes employing this compound as an intermediate, it can be used to establish and validate HPLC or GC methods to monitor reaction progress, assess purity, and quantify the desired product against potential byproducts or starting material impurities. Its distinct UV/Vis and mass spectral properties, stemming from the indole core and nitrile group, facilitate easy detection and quantification, ensuring robust quality control in both academic research and industrial process development.

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